
2,5-Dichloro-3-methylaniline
Descripción general
Descripción
2,5-Dichloro-3-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of anilines, such as 2,5-Dichloro-3-methylaniline, typically involves three steps :Molecular Structure Analysis
The molecular weight of 2,5-Dichloro-3-methylaniline is 176.04 . The average mass is 212.504 Da and the mono-isotopic mass is 210.972229 Da .Physical And Chemical Properties Analysis
2,5-Dichloro-3-methylaniline is a colorless compound, although commercial samples can appear colored due to the presence of impurities . The melting point of 2,5-Dichloroaniline, a similar compound, is 47–50 °C .Aplicaciones Científicas De Investigación
Carcinogenic Potential Investigation
A study by Stula et al. (1975) explored the carcinogenic potential of related aromatic amines including 4,4′-methylene-bis(2-methylaniline), using rats as test subjects. While not directly investigating 2,5-Dichloro-3-methylaniline, this research provides insights into the carcinogenicity of structurally similar compounds (Stula, Sherman, Zapp, & Clayton, 1975).
Metabolic and Binding Studies
Hill, Shih, and Struck (1979) conducted biochemical studies on the carcinogen 4-chloro-2-methylaniline, a compound related to 2,5-Dichloro-3-methylaniline. Their work involved examining the binding and metabolism of this compound in rat liver, providing a foundation for understanding the biochemical behavior of similar compounds (Hill, Shih, & Struck, 1979).
Synthesis and Antioxidant Activities
Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds including derivatives of 2,5-Dichloro-3-methylaniline. They evaluated these compounds for their antioxidant activities, contributing to potential therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Monitoring
Wegman and Korte (1981) reported on the monitoring of aromatic amines, including derivatives of 2,5-Dichloro-3-methylaniline, in Dutch rivers. Their work highlights the environmental presence and potential impacts of such compounds (Wegman & Korte, 1981).
Spectroscopic Analysis
Karabacak, Karagöz, and Kurt (2008) conducted a detailed experimental and theoretical study on 2-chloro-5-methylaniline, closely related to 2,5-Dichloro-3-methylaniline. Their work involved Fourier Transform Infrared and Raman spectral analysis, contributing to the understanding of the molecular structure of such compounds (Karabacak, Karagöz, & Kurt, 2008).
Propiedades
IUPAC Name |
2,5-dichloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPUCCNBCQWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



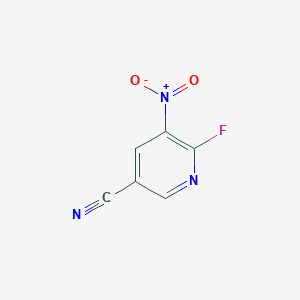
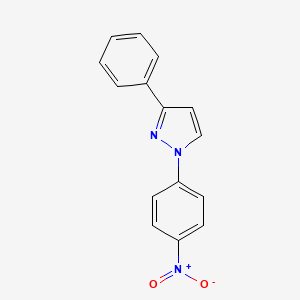
![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)

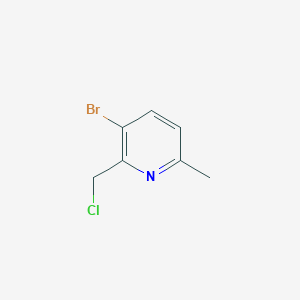
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)
![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)

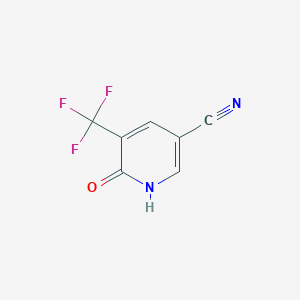
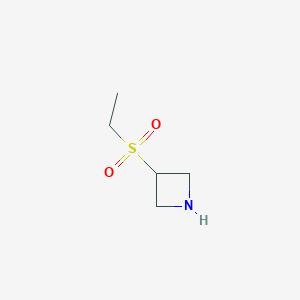
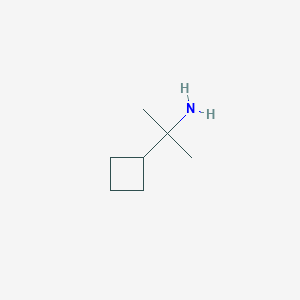
![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)
